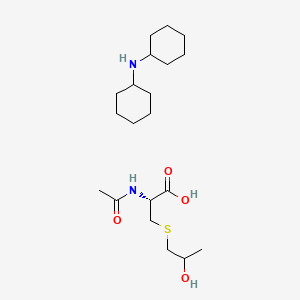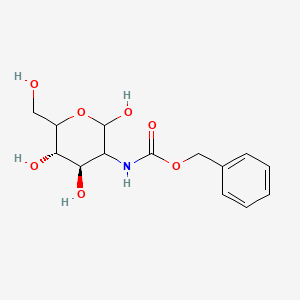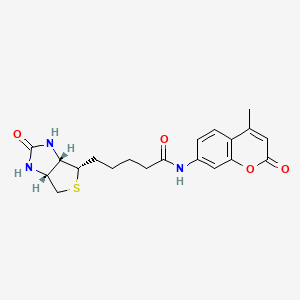
N-d-Biotinyl-7-amino-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-d-Biotinyl-7-amino-4-methylcoumarin is a biochemical reagent widely used in scientific research. It is known for its unique properties as a fluorigenic substrate, making it valuable in various biochemical assays . The compound has a molecular formula of C20H23N3O4S and a molecular weight of 401.48 .
Mechanism of Action
Target of Action
The primary target of N-d-Biotinyl-7-amino-4-methylcoumarin is the enzyme biotinidase . Biotinidase plays a crucial role in the recycling of biotin, a vitamin that is essential for various metabolic processes.
Mode of Action
This compound acts as a fluorigenic substrate for biotinidase . When biotinidase acts on this compound, it results in a fluorescent product that can be detected and measured. This allows for the determination of biotinidase activity in various biological samples .
Biochemical Pathways
The action of this compound is primarily involved in the biotin metabolism pathway . By acting as a substrate for biotinidase, it aids in the measurement of biotinidase activity, which is crucial for the recycling of biotin in the body .
Pharmacokinetics
As a substrate for an enzyme that operates in plasma and other biological fluids , it can be inferred that it is well-absorbed and distributed in the body to reach its target sites.
Result of Action
The action of this compound results in the production of a fluorescent product that can be measured . This allows for the determination of biotinidase activity, which is crucial for diagnosing biotinidase deficiency, a metabolic disorder that prevents the body from properly utilizing biotin .
Biochemical Analysis
Biochemical Properties
N-d-Biotinyl-7-amino-4-methylcoumarin plays a significant role in biochemical reactions, particularly as a substrate for the determination of biotinidase activity . The interactions between this compound and enzymes, proteins, and other biomolecules are crucial for its function.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a fluorigenic substrate for the determination of biotinidase activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-d-Biotinyl-7-amino-4-methylcoumarin typically involves the use of BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to facilitate the coupling reaction between biotin and 7-amino-4-methylcoumarin . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key is to maintain the integrity of the compound while ensuring cost-effectiveness and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-d-Biotinyl-7-amino-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted coumarin compounds.
Scientific Research Applications
N-d-Biotinyl-7-amino-4-methylcoumarin is extensively used in scientific research due to its unique properties :
Chemistry: It serves as a fluorigenic substrate in various chemical assays, aiding in the detection and quantification of specific reactions.
Medicine: It plays a role in diagnostic tests and research related to metabolic disorders.
Industry: The compound is utilized in the development of biochemical assays and diagnostic kits.
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor to N-d-Biotinyl-7-amino-4-methylcoumarin, used in similar assays.
Biotinylated compounds: Other biotinylated substrates are used in biochemical assays, but they may not offer the same fluorigenic properties.
Uniqueness
This compound stands out due to its dual functionality as a biotinylated compound and a fluorigenic substrate. This combination makes it highly valuable in assays requiring both biotin binding and fluorescence detection .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSEURIFUZXSJ-QOKNQOGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140104.png)
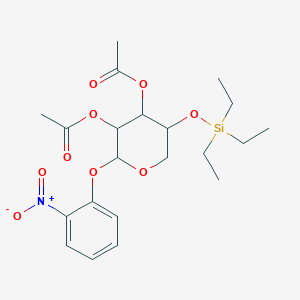
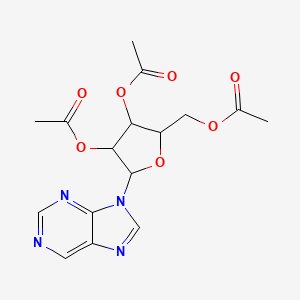
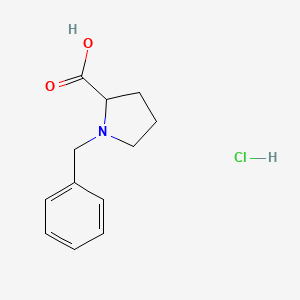

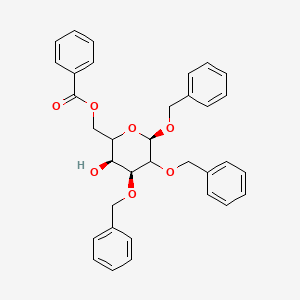

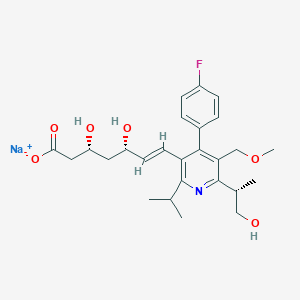
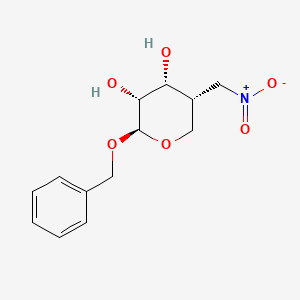
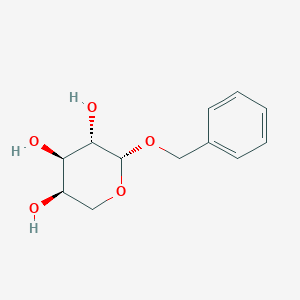
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
